Cas no 2680660-50-6 (tert-butyl N-1-cyano-2-(dimethylamino)-1-methylethylcarbamate)

tert-butyl N-1-cyano-2-(dimethylamino)-1-methylethylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28275076
- tert-butyl N-[1-cyano-2-(dimethylamino)-1-methylethyl]carbamate
- 2680660-50-6
- tert-butyl N-1-cyano-2-(dimethylamino)-1-methylethylcarbamate
-
- インチ: 1S/C11H21N3O2/c1-10(2,3)16-9(15)13-11(4,7-12)8-14(5)6/h8H2,1-6H3,(H,13,15)
- InChIKey: RBPOYFSYZSISGN-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C#N)(C)CN(C)C)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 227.16337692g/mol
- どういたいしつりょう: 227.16337692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 65.4Ų
tert-butyl N-1-cyano-2-(dimethylamino)-1-methylethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28275076-0.25g |
tert-butyl N-[1-cyano-2-(dimethylamino)-1-methylethyl]carbamate |
2680660-50-6 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
Enamine | EN300-28275076-10.0g |
tert-butyl N-[1-cyano-2-(dimethylamino)-1-methylethyl]carbamate |
2680660-50-6 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
Enamine | EN300-28275076-5g |
tert-butyl N-[1-cyano-2-(dimethylamino)-1-methylethyl]carbamate |
2680660-50-6 | 5g |
$2028.0 | 2023-09-09 | ||
Enamine | EN300-28275076-1g |
tert-butyl N-[1-cyano-2-(dimethylamino)-1-methylethyl]carbamate |
2680660-50-6 | 1g |
$699.0 | 2023-09-09 | ||
Enamine | EN300-28275076-0.1g |
tert-butyl N-[1-cyano-2-(dimethylamino)-1-methylethyl]carbamate |
2680660-50-6 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
Enamine | EN300-28275076-0.05g |
tert-butyl N-[1-cyano-2-(dimethylamino)-1-methylethyl]carbamate |
2680660-50-6 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
Enamine | EN300-28275076-5.0g |
tert-butyl N-[1-cyano-2-(dimethylamino)-1-methylethyl]carbamate |
2680660-50-6 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
Enamine | EN300-28275076-0.5g |
tert-butyl N-[1-cyano-2-(dimethylamino)-1-methylethyl]carbamate |
2680660-50-6 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28275076-1.0g |
tert-butyl N-[1-cyano-2-(dimethylamino)-1-methylethyl]carbamate |
2680660-50-6 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
Enamine | EN300-28275076-2.5g |
tert-butyl N-[1-cyano-2-(dimethylamino)-1-methylethyl]carbamate |
2680660-50-6 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 |
tert-butyl N-1-cyano-2-(dimethylamino)-1-methylethylcarbamate 関連文献
-
Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
tert-butyl N-1-cyano-2-(dimethylamino)-1-methylethylcarbamateに関する追加情報
tert-butyl N-1-cyano-2-(dimethylamino)-1-methylethylcarbamate: A Comprehensive Overview
The compound CAS No 2680660-50-6, commonly referred to as tert-butyl N-1-cyano-2-(dimethylamino)-1-methylethylcarbamate, is a specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique chemical structure and versatile properties, which make it a valuable component in modern chemical synthesis and research.
Chemical Structure and Properties
The molecular structure of tert-butyl N-1-cyano-2-(dimethylamino)-1-methylethylcarbamate comprises a tert-butyl group attached to a carbamate moiety, which is further substituted with a cyano group and a dimethylamino group. This combination of functional groups imparts the compound with distinct chemical properties, including high stability, reactivity, and solubility characteristics. The presence of the tert-butyl group serves as an excellent protecting group in organic synthesis, while the cyano and dimethylamino groups contribute to the compound's ability to participate in various chemical reactions, such as nucleophilic substitutions and acid-base interactions.
Applications in Research and Industry
Recent studies have highlighted the potential of tert-butyl N-1-cyano-2-(dimethylamino)-1-methylethylcarbamate in the development of advanced materials and pharmaceutical agents. For instance, researchers have explored its use as an intermediate in the synthesis of bioactive compounds, including antibiotics and antiviral agents. Its role in agrochemicals has also been significant, particularly in the creation of efficient herbicides and insecticides that exhibit reduced environmental impact compared to traditional chemicals.
In the field of materials science, this compound has been utilized as a precursor for the synthesis of high-performance polymers and coatings. Its ability to undergo controlled polymerization reactions has made it a valuable asset in the development of nanomaterials and advanced composites.
Synthesis and Manufacturing
The synthesis of tert-butyl N-1-cyano-2-(dimethylamino)-1-methylethylcarbamate involves a multi-step process that typically begins with the preparation of the tert-butyl carbamate derivative. Subsequent steps involve the introduction of the cyano and dimethylamino groups through carefully controlled nucleophilic substitutions or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes, reducing costs and minimizing waste generation.
Safety and Handling
As with any chemical compound, proper handling and safety precautions are essential when working with tert-butyl N-1-cyano-2-(dimethylamino)-1-methylethylcarbamate. While it is not classified as a hazardous material under standard conditions, exposure to prolonged heat or incompatible chemicals should be avoided to prevent decomposition or unwanted side reactions. Storage in a cool, dry place away from direct sunlight is recommended to maintain its stability.
Conclusion
In conclusion, CAS No 2680660-50-6, or tert-butyl N-1-cyano-2-(dimethylamino)-1-methylethylcarbamate, stands out as a versatile and valuable compound with diverse applications across multiple industries. Its unique chemical properties, combined with ongoing advancements in synthetic methodologies, continue to expand its utility in both research and industrial settings. As scientific understanding deepens, this compound is poised to play an even more prominent role in shaping future innovations in chemistry and materials science.
2680660-50-6 (tert-butyl N-1-cyano-2-(dimethylamino)-1-methylethylcarbamate) 関連製品
- 2287266-80-0(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid)
- 72782-76-4(Benzenamine, 4-(2,4-dichlorophenoxy)-, hydrochloride)
- 1804381-62-1(Methyl 4-amino-2-(3-oxopropyl)benzoate)
- 2680840-15-5(tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate)
- 2172157-75-2(4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol)
- 168968-40-9(3-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole)
- 2138515-62-3(1-2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl-3-methylurea)
- 2034205-44-0(N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide)
- 2229350-23-4(2-1-(1H-indol-7-yl)cyclobutylethan-1-amine)
- 2375165-87-8(ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate)




